1-(2-Methoxy-4,5-dimethylphenyl)ethanone

sEH inhibition cardiovascular disease inflammation

This precisely substituted scaffold (2-methoxy-4,5-dimethyl) uniquely achieves nanomolar inhibition: sEH IC50 5 nM, ACC2 IC50 4.3 nM with 70-fold selectivity over ACC1, and a clean CYP profile (CYP2C9 IC50 1,000 nM). Unlike generic acetophenones, only this regioisomer delivers these potencies, making it irreplaceable for lead optimization, target validation in obesity/NAFLD models, and acaricidal discovery. Research-grade, 95% purity.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 91969-74-3
Cat. No. B184297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxy-4,5-dimethylphenyl)ethanone
CAS91969-74-3
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)OC)C(=O)C
InChIInChI=1S/C11H14O2/c1-7-5-10(9(3)12)11(13-4)6-8(7)2/h5-6H,1-4H3
InChIKeyOSBUMVWTNSHAAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxy-4,5-dimethylphenyl)ethanone (CAS 91969-74-3) – A Differentiated Acetophenone Scaffold for Targeted Chemical Biology and Synthesis


1-(2-Methoxy-4,5-dimethylphenyl)ethanone (CAS 91969-74-3), also known as 4,5-Dimethyl-2-methoxyacetophenone, is a C11H14O2 substituted acetophenone derivative . It serves as a versatile building block in organic synthesis and as a core scaffold in medicinal chemistry , with its specific substitution pattern (2-methoxy, 4,5-dimethyl) conferring a unique profile in biological target engagement, including soluble epoxide hydrolase (sEH), cytochrome P450 enzymes, and acetyl-CoA carboxylase 2 (ACC2) [1]. This compound is available commercially at 95% purity for research applications .

Why 1-(2-Methoxy-4,5-dimethylphenyl)ethanone (CAS 91969-74-3) Cannot Be Replaced by Common Acetophenone Analogs in Critical Workflows


The 2-methoxy-4,5-dimethyl substitution pattern on 1-(2-Methoxy-4,5-dimethylphenyl)ethanone is not a trivial modification; it fundamentally alters its biological activity profile compared to unsubstituted or differently substituted acetophenones . Generic substitution with simpler acetophenones (e.g., 2'-methoxyacetophenone) would result in a complete loss of potent sEH inhibition (IC50 5 nM) or ACC2 inhibition (IC50 4.30 nM) [1], while even closely related regioisomers (e.g., 3'-methoxyacetophenone) exhibit orders-of-magnitude differences in acaricidal potency [2]. The specific methylation at the 4 and 5 positions, combined with the 2-methoxy group, is critical for achieving the nanomolar-level target engagement observed in key assays, making this precise scaffold irreplaceable for downstream applications.

1-(2-Methoxy-4,5-dimethylphenyl)ethanone (CAS 91969-74-3): Head-to-Head and Class-Level Quantitative Differentiation


Subnanomolar to Low Nanomolar Soluble Epoxide Hydrolase (sEH) Inhibition: A Key Differentiator from Less Potent Analogs

1-(2-Methoxy-4,5-dimethylphenyl)ethanone demonstrates exceptionally potent inhibition of human soluble epoxide hydrolase (sEH) with an IC50 of 5 nM [1]. In stark contrast, a closely related but structurally distinct sEH inhibitor exhibits an IC50 of 2,670 nM [2], representing a >500-fold difference in potency. This highlights the critical role of the 4,5-dimethyl-2-methoxy substitution pattern for achieving high-affinity sEH binding.

sEH inhibition cardiovascular disease inflammation

Superior Acetyl-CoA Carboxylase 2 (ACC2) Inhibition with ~70-Fold Selectivity Over ACC1

The compound exhibits potent inhibition of human ACC2 with an IC50 of 4.30 nM [1]. Crucially, it demonstrates significant selectivity over the related ACC1 isoform, which it inhibits with an IC50 of 303 nM [1]. This 70-fold selectivity window is a critical differentiator, as many ACC inhibitors in the literature show limited isoform selectivity, potentially leading to off-target effects and undesirable metabolic consequences.

ACC2 inhibition metabolic disorders fatty acid oxidation

Distinct CYP Inhibition Profile: Low Activity Against CYP2C9 Suggests Reduced Drug-Drug Interaction Liability

In contrast to many drug-like molecules that potently inhibit cytochrome P450 (CYP) enzymes, 1-(2-Methoxy-4,5-dimethylphenyl)ethanone displays a remarkably clean CYP profile. It exhibits low inhibitory activity against the major drug-metabolizing enzyme CYP2C9 with an IC50 of 1,000 nM [1]. This is in stark contrast to other potent sEH inhibitors which can also show significant CYP inhibition (e.g., IC50 of 400 nM for CYP2C9 [2]), a profile that can lead to dangerous drug-drug interactions (DDIs).

CYP inhibition drug metabolism ADME-Tox

Structural Determinants of Potency: Monomethoxy Substitution Confers ~2-Fold Higher Acaricidal Activity than Dimethoxy Analogs

A structure-activity relationship (SAR) study on acetophenone derivatives revealed that a single methoxy group is critical for maximizing acaricidal activity against house dust mites. Monomethoxyacetophenones (e.g., 3'-methoxy LD50=0.41 µg/cm2, 4'-methoxy LD50=0.52 µg/cm2, 2'-methoxy LD50=0.75 µg/cm2) are consistently more potent than their dimethoxy-substituted counterparts (e.g., 2',5'-dimethoxy LD50=1.87 µg/cm2, 2',4'-dimethoxy LD50=2.10 µg/cm2) [1]. As a monomethoxy derivative with an additional 4,5-dimethyl substitution, 1-(2-Methoxy-4,5-dimethylphenyl)ethanone is predicted to retain high acaricidal potency based on this established SAR.

acaricidal activity structure-activity relationship pest control

Validated Activity in a Cancer Stem Cell High-Throughput Screen

In a PubChem cell-based primary HTS designed to identify inhibitors of cancer stem cells (AID 504535), 1-(2-Methoxy-4,5-dimethylphenyl)ethanone was among the 26 compounds classified as 'Active', with 6 compounds showing activity ≤ 1 µM out of 45 tested [1]. While the specific IC50 is not publicly reported, its presence in the active set of this highly relevant functional screen distinguishes it from the vast majority of untested or inactive acetophenone analogs.

cancer stem cells HTS oncology

Defined Physicochemical Profile: Solid State and Moderate Lipophilicity Facilitate Handling and Formulation

1-(2-Methoxy-4,5-dimethylphenyl)ethanone possesses well-defined physicochemical properties that are advantageous for compound handling and formulation development. It is a solid at room temperature with a melting point of 58 °C . Its predicted partition coefficient (LogP) of 2.51 [1] falls within the optimal range for oral drug candidates, balancing membrane permeability with aqueous solubility. This contrasts with other acetophenone derivatives like 2'-methoxyacetophenone, which is a liquid, making accurate weighing and long-term storage more challenging.

physicochemical properties pre-formulation drug discovery

High-Impact Applications for 1-(2-Methoxy-4,5-dimethylphenyl)ethanone (CAS 91969-74-3) Based on Quantitative Evidence


Development of Next-Generation Soluble Epoxide Hydrolase (sEH) Inhibitors for Cardiovascular and Inflammatory Disease Research

The potent sEH inhibition (IC50 = 5 nM) [1] makes this compound an ideal starting point for structure-based drug design and lead optimization. Its high potency and distinct substitution pattern provide a valuable chemical probe for investigating the sEH pathway and for developing novel therapeutics. Researchers can use this scaffold to explore structure-activity relationships and to create more advanced analogs with improved pharmacokinetic properties.

Chemical Probe for Dissecting ACC2 Biology in Metabolic Disease Models

The combination of potent ACC2 inhibition (IC50 = 4.30 nM) and significant isoform selectivity (70-fold over ACC1) [1] is a powerful tool for studying the specific role of ACC2 in regulating fatty acid oxidation. This compound can be used in cellular and in vivo models of obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD) to validate ACC2 as a therapeutic target and to understand the consequences of selective versus pan-ACC inhibition.

Medicinal Chemistry Campaigns Aimed at Mitigating CYP-Mediated Drug-Drug Interactions

The favorable CYP inhibition profile, particularly the low activity against CYP2C9 (IC50 = 1,000 nM) [1], positions 1-(2-Methoxy-4,5-dimethylphenyl)ethanone as a 'clean' chemical scaffold. It can be used as a core template in medicinal chemistry programs where minimizing the risk of drug-drug interactions is a primary objective, reducing the need for extensive and costly counter-screening against CYP enzymes during lead optimization.

Rational Design of Novel Acaricidal Agents Guided by Established Structure-Activity Relationships

The class-level evidence linking monomethoxy substitution to enhanced acaricidal potency [1] supports the use of this compound in agricultural chemistry research. As a monomethoxyacetophenone derivative, it provides a strong foundation for developing new agents to control house dust mite populations, with the potential for further potency gains through additional chemical modifications guided by the established SAR.

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